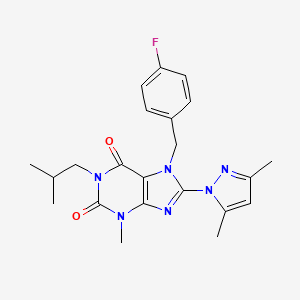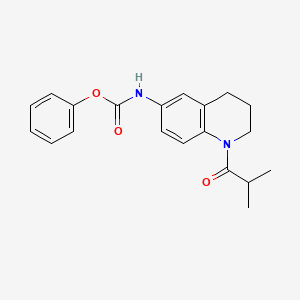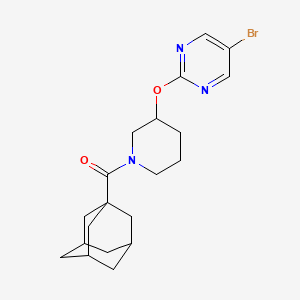
(1s,3s)-Adamantan-1-yl(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1s,3s)-Adamantan-1-yl(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of Adamantane, a highly stable and rigid hydrocarbon structure that is widely used in drug development.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Antimicrobial Applications
- Adamantane-Tetrahydropyrimidine Hybrids : A study by Kalita et al. (2015) synthesized novel adamantane-tetrahydropyrimidine hybrids, showing promising anti-inflammatory activities (Kalita et al., 2015).
- Anticancer and Antimicrobial Properties : Orzeszko et al. (2004) reported the significant anticancer and antimicrobial properties of adamantylated pyrimidines (Orzeszko et al., 2004).
- Antimicrobial and Anti-Proliferative Activities : Al-Mutairi et al. (2019) explored the antimicrobial and anti-proliferative activities of novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives (Al-Mutairi et al., 2019).
Synthesis and Structural Studies
- Radical Aminocarbonylation Protocol : Chow et al. (2016) developed a radical aminocarbonylation protocol to transform alkyl iodides into labeled amides, which included the synthesis of the adamantane derivative (Chow et al., 2016).
- Synthesis of Adamantyl Derivatives : Studies like those by Gaynor et al. (2023) and others have focused on the synthesis and characterization of various adamantane derivatives, highlighting their potential in developing biomimetic chelating ligands (Gaynor et al., 2023).
Eigenschaften
IUPAC Name |
1-adamantyl-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN3O2/c21-16-10-22-19(23-11-16)26-17-2-1-3-24(12-17)18(25)20-7-13-4-14(8-20)6-15(5-13)9-20/h10-11,13-15,17H,1-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXBZUJXZXTXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C23CC4CC(C2)CC(C4)C3)OC5=NC=C(C=N5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(Adamantane-1-carbonyl)piperidin-3-yl]oxy}-5-bromopyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

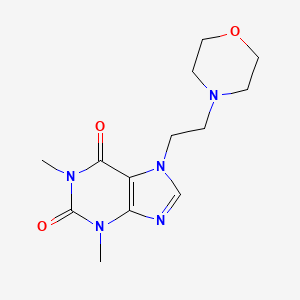
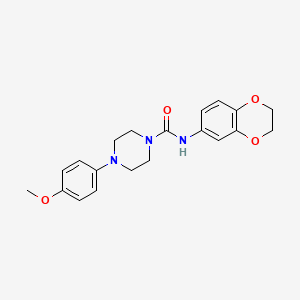


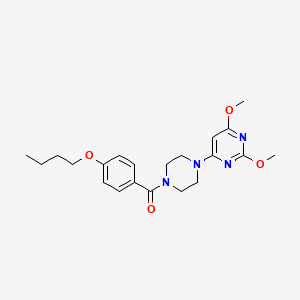
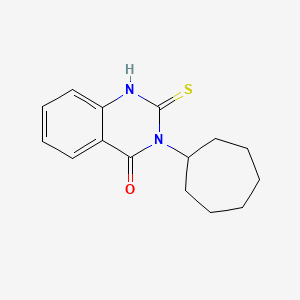
![3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B2758007.png)
![2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2758008.png)
![2,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiazole-5-carboxamide](/img/structure/B2758010.png)
![N-(2-methoxybenzyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2758012.png)
